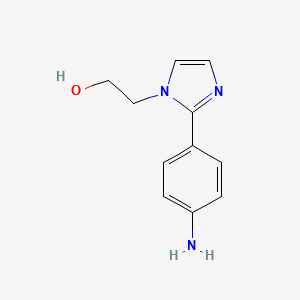

2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol

Description

2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol is an imidazole-derived compound featuring a 4-aminophenyl substituent attached to the imidazole ring via a two-carbon ethanol linker.

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-[2-(4-aminophenyl)imidazol-1-yl]ethanol |

InChI |

InChI=1S/C11H13N3O/c12-10-3-1-9(2-4-10)11-13-5-6-14(11)7-8-15/h1-6,15H,7-8,12H2 |

InChI Key |

FPAPUFJVYQDPSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2CCO)N |

Origin of Product |

United States |

Preparation Methods

N-Substitution of Imidazole with 2-Haloethanol Derivatives

A common approach involves the nucleophilic substitution of imidazole nitrogen with a 2-haloethanol derivative (e.g., 2-chloroethanol) to introduce the ethan-1-ol side chain, followed by substitution of the aromatic group.

-

- Imidazole or substituted imidazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- A base (e.g., sodium hydroxide or caustic soda flakes) is added to deprotonate the imidazole nitrogen.

- 2-Chloroethanol or a similar haloalcohol is added dropwise at controlled temperatures (50–55 °C).

- The reaction mixture is heated to 110–125 °C for several hours to complete substitution.

Example from Related Patent (for similar imidazolyl ethanol derivatives):

- DMF, imidazole, caustic soda flakes, and PEG600 are mixed and heated to 110–115 °C for 1 hour.

- The DMF solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol is added dropwise at 50–55 °C.

- The mixture is maintained at 110–115 °C for 4 hours.

- After cooling and water addition, the product is isolated by filtration and recrystallization with toluene.

- Yield ranges from 45% to 90% depending on conditions.

This method can be adapted by replacing the 2,4-dichlorophenyl moiety with 4-aminophenyl to obtain the target compound.

Direct Condensation and Cyclization Routes

Another approach involves the synthesis of the imidazole ring with the 4-aminophenyl substituent already attached, followed by functionalization at the 2-position with an ethan-1-ol group.

-

- Condensation of 1,2-diamines or amidines with α-hydroxy ketones or aldehydes bearing the 4-aminophenyl group.

- Acid or base catalysis to promote cyclization forming the imidazole ring.

- Purification by recrystallization.

This method allows for precise incorporation of the 4-aminophenyl group and the ethan-1-ol side chain if the appropriate hydroxyethyl precursors are used.

Functional Group Transformations on Preformed Imidazole Derivatives

Post-synthetic modification of imidazole derivatives bearing protected or precursor groups can be used to install the 4-aminophenyl and ethan-1-ol functionalities.

- Example:

- Starting from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, reduction of the nitro group to an amino group.

- Hydrolysis or substitution reactions to convert acetamide to ethan-1-ol side chains.

- Recrystallization and purification steps ensure product quality.

This method is useful when direct substitution is challenging due to steric or electronic factors.

Experimental Data Table for Representative Preparation (Adapted from Patent)

| Step | Reagents and Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | DMF, imidazole, NaOH flakes, PEG600 | 110–115 | 1 hour | - | Initial mixing and heating |

| 2 | Dropwise addition of 2-chloro-1-(4-aminophenyl)ethanol (analogous) | 50–55 | 1 hour | - | Controlled addition |

| 3 | Heating after addition | 110–115 | 4 hours | - | Reaction completion |

| 4 | Cooling, addition of water, filtration | Room temp | - | - | Isolation of crude product |

| 5 | Recrystallization (e.g., toluene or methanol) | - | - | 45–90 | Purification and drying |

Analytical Characterization and Purity

- Melting Point: Typically in the range of 130–135 °C for related imidazolyl ethanols, indicating purity and correct structure.

- NMR Spectroscopy:

- ^1H NMR shows characteristic aromatic protons (δ ~6.9–7.6 ppm), imidazole ring protons (δ ~7.0–8.0 ppm), and ethan-1-ol methylene protons (δ ~3.5–4.5 ppm).

- Amino group protons appear as broad singlets around δ 4.5–5.5 ppm.

- FTIR Spectroscopy:

- NH2 stretching bands near 3300 cm^-1.

- OH stretching bands around 3400 cm^-1.

- C=N and aromatic C=C stretching between 1600–1650 cm^-1.

These data confirm the successful synthesis of the target compound with the expected functional groups.

Summary of Research Discoveries and Practical Considerations

- The N-alkylation of imidazole with 2-haloethanol derivatives is a robust and scalable method for synthesizing 2-(2-(4-aminophenyl)-1H-imidazol-1-yl)ethan-1-ol.

- Reaction parameters such as temperature control during addition, reaction time, and choice of solvent (DMF preferred) critically influence yield and purity.

- The use of bases like sodium hydroxide facilitates deprotonation and nucleophilic substitution.

- Recrystallization solvents such as toluene or methanol provide effective purification.

- Alternative synthetic routes involving cyclization of substituted precursors allow for structural versatility.

- Analytical data from NMR, FTIR, and melting point determinations are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group, as mentioned in the preparation methods.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol is a chemical compound with a molecular formula of and a molecular weight of 203.24 g/mol. This compound features a unique structure that combines an imidazole ring and an aminophenyl group. The presence of a hydroxyl group (-OH) on the ethan-1-ol part contributes to its potential biological activity and reactivity in various applications.

Scientific Research Applications

2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol has been investigated for its biological activities, particularly as an enzyme inhibitor. The imidazole ring's ability to coordinate with metal ions enhances its interaction with biological targets. Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further pharmacological exploration.

Interaction Studies

Interaction studies have focused on understanding how 2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol binds to various biological targets. The mechanism often involves hydrogen bonding facilitated by the amino group and coordination through the imidazole ring, which may enhance binding affinity to enzymes or receptors within biological systems.

Derivatives Development

The compound's versatility in synthetic organic chemistry allows for the development of various derivatives with potentially enhanced properties.

Analogues of 2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Aminophenyl)ethanol | Lacks imidazole ring | Simpler structure, less biological activity |

| 4-Aminophenethylalcohol | Different functional groups | Varies in reactivity and application |

| 2-(1H-Imidazol-1-yl)-1-phenyletanol | Contains phenylethanol structure | Exhibits antifungal properties |

Mechanism of Action

The mechanism of action of 2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of imidazole-ethanol derivatives are highly dependent on the substituents attached to the phenyl ring and imidazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazole-Ethanol Derivatives

Physicochemical Properties

- Solubility: The 4-aminophenyl group enhances water solubility compared to halogenated analogs, which are more lipophilic (e.g., logP for α-(2,4-dichlorophenyl)ethanol = ~3.5 vs. ~2.0 for 4-aminophenyl derivatives) .

- Stability: Halogenated derivatives (e.g., dichlorophenyl) exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation, whereas the amino group may increase reactivity toward electrophiles .

Biological Activity

2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol, a compound featuring an imidazole ring and an aminophenyl group, has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

The molecular formula of 2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol is C11H13N3O, with a molecular weight of approximately 203.24 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of the hydroxyl group and the imidazole ring, which can coordinate with metal ions and facilitate binding to enzymes or receptors.

Antibacterial Activity

Preliminary studies indicate that 2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol exhibits significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria, showing promising results:

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several strains, including Candida albicans and Fusarium oxysporum. The MIC values ranged from:

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

This indicates potential for therapeutic applications in fungal infections .

Anticancer Activity

Research has also explored the anticancer potential of 2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colon cancer cells (HCT116). The compound exhibited:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.64 |

| KMS-12 BM (multiple myeloma) | 1400 |

These results highlight its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and coordination chemistry facilitated by the imidazole ring. This interaction enhances binding affinity to enzymes or receptors involved in various biological pathways .

Case Studies

Several case studies have reported on the efficacy of similar compounds with imidazole structures, reinforcing the potential of 2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol:

- Study on Antitumor Activity : A study highlighted that derivatives of imidazole showed significant inhibition against specific kinases involved in tumor growth, suggesting that similar mechanisms may be applicable to our compound .

- Antimicrobial Efficacy : Research on monomeric alkaloids indicated that structural features similar to those in 2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol could enhance antimicrobial activity against resistant strains .

Q & A

Q. What are the optimized synthetic routes for 2-(2-(4-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of 1-(2,4-dichlorophenyl)ethan-1-one, followed by condensation with imidazole. Asymmetric transfer hydrogenation using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst is critical for obtaining enantiomerically pure products (e.g., (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol). Key factors include:

- Catalyst loading : Higher catalyst concentrations (≥5 mol%) improve enantiomeric excess (ee >95%) but may require purification to remove residual metal.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate post-synthesis column chromatography.

- Temperature control : Reactions at 60–80°C optimize imidazole ring formation while minimizing side products.

Yield and purity are validated via HPLC (≥98%) and melting point analysis .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, hydrogen bonding, and torsion angles. For example, dihedral angles between aromatic rings (e.g., 1.30° in a fluorophenyl analog) reveal conformational rigidity .

- Spectroscopy :

- NMR : H and C NMR identify substituent effects (e.g., aromatic protons at δ 7.2–7.8 ppm; hydroxyl protons at δ 4.5–5.0 ppm).

- FT-IR : Stretching frequencies for -OH (3200–3400 cm) and C-N (1250–1350 cm) confirm functional groups.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]: 282.06; observed: 282.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal efficacy) across structural analogs?

Methodological Answer: Discrepancies often arise from variations in substituents (e.g., Cl, F, NO) and assay conditions. A systematic approach includes:

- Comparative SAR studies : Synthesize analogs with controlled substitutions (e.g., 4-Cl vs. 4-F on the phenyl ring) and test against standardized fungal strains (e.g., Candida albicans ATCC 90028).

- Computational docking : Use AutoDock Vina to model interactions with sterol 14α-demethylase (CYP51). For example, the 4-Cl substituent in sertaconazole shows stronger hydrophobic binding (ΔG = −9.2 kcal/mol) than 4-F analogs (ΔG = −8.5 kcal/mol) .

- Bioassay standardization : Use CLSI M27 guidelines to ensure MIC (Minimum Inhibitory Concentration) consistency across labs .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Fragment-based design : Replace the ethanol moiety with bioisosteres (e.g., thiols, amines) to assess solubility and target affinity. For example, 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride exhibits enhanced water solubility (logP = 1.2 vs. 2.5 for the parent compound) .

- High-throughput screening (HTS) : Use 96-well plates to test cytotoxicity (e.g., against HepG2 cells) and metabolic stability (e.g., liver microsomal assays).

- Crystallographic validation : Co-crystallize derivatives with target enzymes (e.g., CYP51) using OLEX2 for refinement. This identifies critical hydrogen bonds (e.g., O–H⋯N interactions in sertaconazole-CYP51 complexes) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Polymorphism : Multiple crystal forms may emerge due to flexible ethanol and imidazole groups. Use solvent-drop grinding with acetonitrile/ethanol (1:1) to isolate the most stable polymorph .

- Twinning : Common in monoclinic systems (e.g., space group P2/c). SHELXL’s TWIN command refines twinned data (R-factor <5% for high-resolution datasets) .

- Disorder : Imidazole rings may exhibit rotational disorder. Apply restraints to bond lengths/angles during SHELXL refinement .

Q. How can pharmacokinetic studies be designed to evaluate this compound’s bioavailability and metabolic fate?

Methodological Answer:

- In vitro assays :

- Caco-2 permeability : Assess intestinal absorption (P >1 × 10 cm/s indicates high bioavailability).

- CYP450 inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions.

- In vivo models : Administer radiolabeled compound (e.g., C) to Sprague-Dawley rats. LC-MS/MS quantifies metabolites (e.g., hydroxylated imidazole derivatives) in plasma and urine .

- Computational ADMET : Use SwissADME to predict logP (2.1), topological polar surface area (78 Å), and BBB permeability (low) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.